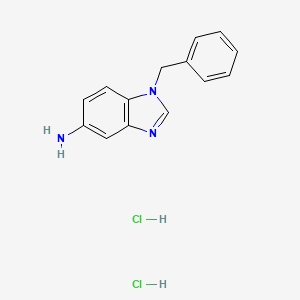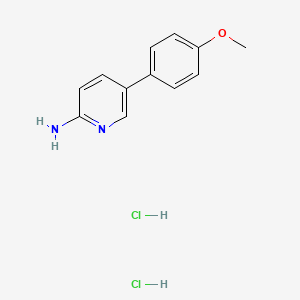
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride
描述
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is a chemical compound used in scientific research . It is a versatile material that offers immense potential due to its unique properties, aiding in the development of innovative solutions across various fields.
Molecular Structure Analysis
The empirical formula of this compound is C11H11N3O and its molecular weight is 201.22 . The SMILES string representation is COc1ccc(cc1)-c2cnc(N)nc2 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a solid .科学研究应用
5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is used in a variety of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. It has also been used in studies of the effects of drugs on the gastrointestinal system, and in studies of the effects of drugs on the immune system. Additionally, this compound has been used in studies of the effects of drugs on the reproductive system, and in studies of the effects of drugs on cancer cells.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride is not fully understood. However, it is known to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, meaning that it binds to them and activates them. This activation of the receptors leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, leading to increased alertness and improved mood. It has also been shown to increase dopamine levels in the brain, leading to improved motor coordination and increased motivation. Additionally, this compound has been shown to increase norepinephrine levels in the brain, leading to improved focus and attention.
实验室实验的优点和局限性
The use of 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride in lab experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it is a safe compound to use in lab experiments, as it does not have any known toxic effects. However, this compound has some limitations as well. It is not very soluble in water, and therefore is not suitable for use in aqueous solutions. Additionally, it is not very stable, and therefore must be used immediately after synthesis.
未来方向
There are a number of potential future directions for 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride. It could be used in the development of new medications, as it has been shown to interact with various receptors in the body. Additionally, it could be used in the development of new imaging techniques, as it has been shown to increase serotonin and dopamine levels in the brain. Finally, it could be used in the development of new treatments for various diseases, as it has been shown to have a variety of biochemical and physiological effects.
安全和危害
属性
IUPAC Name |
5-(4-methoxyphenyl)pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10;;/h2-8H,1H3,(H2,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHMWLRCKDUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661726 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185081-59-7 | |
| Record name | 5-(4-Methoxyphenyl)pyridin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)
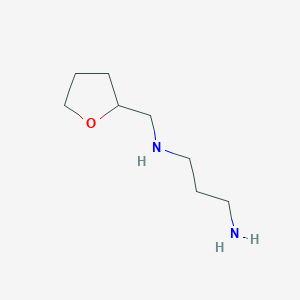
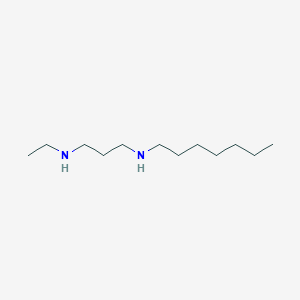
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)

![N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388967.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1388970.png)




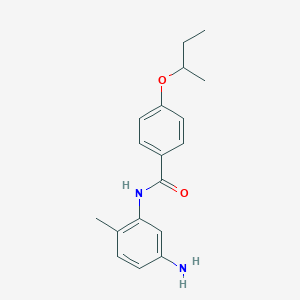
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)
